N-(4-iodophenyl)hexanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16INO |
|---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
N-(4-iodophenyl)hexanamide |
InChI |
InChI=1S/C12H16INO/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15) |
InChI Key |
IHNZTLYRKLGDMI-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)I |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Research Context and Scope of N 4 Iodophenyl Hexanamide Studies
Historical Perspective on Substituted Anilides and Iodoarenes in Chemical Research
The study of N-(4-iodophenyl)hexanamide is rooted in the extensive history of two key chemical classes: substituted anilides and iodoarenes. Aniline (B41778), the simplest aromatic amine, and its derivatives have been central to the development of organic chemistry, particularly in the synthesis of dyes and polymers. mdpi.comwikipedia.org Anilides, which are amide derivatives of aniline, have historically been recognized for their unique chemical properties. taylorandfrancis.comacs.org Early research, for instance, utilized the anilide group for protecting the α-carboxyl functions of amino acids during peptide synthesis. taylorandfrancis.com The reactivity of the aniline core, especially its high susceptibility to electrophilic substitution reactions at the ortho and para positions, has made it a versatile scaffold for creating a diverse range of substituted molecules. wikipedia.org
Parallel to the advancements in aniline chemistry, iodoarenes (aryl iodides) have carved out their own significant niche in chemical research. The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared in 1886, marking the beginning of a rich field of study. wiley-vch.de Throughout the late 19th and early 20th centuries, numerous other organoiodine compounds were synthesized. wiley-vch.dedoi.org Aryl iodides are particularly valued in organic synthesis because the carbon-iodine bond is the weakest among the aryl halides, making them highly reactive and thus excellent substrates for forming new bonds. wikipedia.org They are frequently used in cross-coupling reactions and for the formation of Grignard reagents. wikipedia.org A major breakthrough came with the development of hypervalent iodine chemistry, where the iodine atom exists in a higher oxidation state. nih.govacs.org Reagents like (diacetoxyiodo)benzene (B116549) and 2-iodoxybenzoic acid (IBX) became powerful oxidants in their own right, and the discovery of catalytic systems using aryl iodides in the 2000s further expanded their utility, offering transition-metal-free synthetic routes. wiley-vch.dedoi.orgnih.govacs.org
Current State of Research on this compound and Analogues
Direct research focusing exclusively on this compound is limited; its primary role appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules. Its presence is noted in chemical supplier catalogues and databases, often as part of collections of unique or rare chemicals for early-stage discovery research. sigmaaldrich.comsigmaaldrich.com
The true scope of research is better understood by examining its analogues, where the this compound core is modified with additional functional groups. These analogues are investigated for various purposes, from quorum sensing inhibition to the development of bifunctional inhibitors for oncogenic targets. For instance, N-(4-Iodophenyl)-3-phenylpropanamide, an analogue with a different acyl chain, was synthesized and studied for its ability to antagonize quorum sensing in marine bacteria. mdpi.com Other complex derivatives have been synthesized and catalogued, indicating their use in building diverse chemical libraries for screening purposes. guidechem.commolport.commolport.comsigmaaldrich.com These studies underscore that the this compound scaffold is a valuable starting point for creating structurally diverse molecules with potential biological or material science applications.
| Compound Name | Molecular Formula | Context of Research/Mention | Reference |
|---|---|---|---|
| 6-(1,3-dioxo-1h-benzo(de)isoquinolin-2(3h)-yl)-n-(4-iodophenyl)hexanamide | C24H21IN2O3 | Listed as a chemical intermediate available for research. | sigmaaldrich.comguidechem.com |
| 3-amino-N-(4-iodophenyl)hexanamide | C12H17IN2O | Listed as a novel compound for custom synthesis. | molport.com |
| 5-amino-N-(4-iodophenyl)hexanamide | C12H17IN2O | Listed as a novel compound for custom synthesis. | molport.com |
| n-(4-iodophenyl)-6-[(5e)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide | C20H19IN2O2S3 | Listed as a chemical intermediate available for research. | sigmaaldrich.com |
| N-(2-ethyl-4-iodophenyl)hexanamide | C14H20INO | Catalogued chemical compound. | nih.gov |
| N-(2-chloro-4-iodophenyl)hexanamide | C12H15ClINO | Catalogued chemical compound. | specs.net |
| N-(4-Iodophenyl)-3-phenylpropanamide | C15H14INO | Synthesized for studies on quorum sensing antagonism. | mdpi.com |
Significance of Amide and Aryl Iodide Functionalities in Organic Synthesis
The chemical character and synthetic utility of this compound are defined by its two primary functional groups: the amide linkage and the aryl iodide moiety.
The amide bond is one of the most important functional groups in organic and medicinal chemistry. pulsus.comresearchgate.net It forms the backbone of proteins, where it is known as the peptide bond, linking amino acids together. fiveable.mesolubilityofthings.com This biological significance makes amide synthesis a cornerstone of pharmaceutical development. solubilityofthings.com Beyond their biological roles, amides are prevalent in synthetic polymers like nylon, as well as in detergents and lubricants. pulsus.comresearchgate.net Their physical properties, such as high boiling points and the ability to form strong hydrogen bonds, are crucial to their function. solubilityofthings.comteachy.app In synthesis, amides are versatile intermediates that can be formed from carboxylic acids and amines and can participate in various reactions, including hydrolysis and reduction to amines. solubilityofthings.com
Synthetic Strategies and Methodologies for N 4 Iodophenyl Hexanamide
Established Synthetic Pathways to N-(4-iodophenyl)hexanamide
Traditional methods for synthesizing this compound primarily rely on fundamental organic reactions, particularly the formation of the amide bond from corresponding aniline (B41778) and carboxylic acid precursors.
Amide Bond Formation Reactions Utilizing 4-Iodoaniline (B139537) and Hexanoic Acid Derivatives
The most direct and conventional method for synthesizing this compound is through the acylation of 4-iodoaniline with a hexanoic acid derivative. This transformation is a cornerstone of organic synthesis, forming the robust amide linkage.
The reaction typically involves the condensation of 4-iodoaniline with hexanoic acid, a process that requires an activating agent or coupling reagent to facilitate the removal of water. growingscience.com Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. growingscience.comorganic-chemistry.org Another class of highly effective coupling agents are uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com
A typical reaction protocol involves activating the carboxylic acid (hexanoic acid) with the coupling reagent in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). numberanalytics.com Subsequently, 4-iodoaniline is added to the activated intermediate to form the desired amide. A base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is often included to neutralize the acid formed during the reaction. organic-chemistry.org
Alternatively, a more reactive derivative of hexanoic acid, such as hexanoyl chloride, can be used. This method avoids the need for a coupling reagent but typically requires a base to scavenge the hydrochloric acid byproduct. growingscience.com
Table 1: Reagents for Amide Bond Formation
| Carboxylic Acid Derivative | Amine | Coupling Reagent/Method | Typical Solvent(s) | Base (if needed) |
|---|---|---|---|---|
| Hexanoic Acid | 4-Iodoaniline | EDC/HOBt, DCC, HATU | DMF, DCM, THF | DIPEA, Triethylamine |
| Hexanoyl Chloride | 4-Iodoaniline | Direct reaction | DCM, THF | Pyridine, Triethylamine |
Introduction of the 4-Iodophenyl Moiety via Halogenation or Cross-Coupling Precursors
An alternative strategy involves forming the N-phenylhexanamide structure first, followed by the introduction of the iodine atom onto the phenyl ring. Direct electrophilic iodination of N-phenylhexanamide can be achieved using an iodinating agent. A common method for the direct iodination of anilines involves reacting the substrate with iodine in an aqueous solution containing a mild base like sodium bicarbonate. smolecule.com This approach, however, may suffer from a lack of regioselectivity, potentially yielding ortho- and poly-iodinated byproducts.
A more controlled and widely used method for forming the carbon-nitrogen bond is the Buchwald-Hartwig amination. wikipedia.orgfishersci.it This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides. wikipedia.org In this context, one could synthesize this compound by coupling hexanamide (B146200) with 1,4-diiodobenzene (B128391) or 4-bromoiodobenzene, although controlling selectivity can be a challenge. A more direct application of this reaction is the coupling of 4-iodoaniline itself with a suitable substrate, as described in the previous section, which is a testament to the versatility of this catalytic system. smolecule.comorganic-chemistry.org
For specialized applications, such as the preparation of radiolabeled analogs, radioiodine can be introduced. A precursor molecule, such as an N-(4-stannylphenyl)hexanamide derivative, can be synthesized and then subjected to an oxidative iododestannylation reaction to install a radioactive iodine isotope. nih.gov Similarly, methods like the chloramine-T reaction can be used to prepare radioiodinated compounds from the appropriate precursors. nih.gov
Advanced and Green Synthetic Approaches for this compound
Catalytic Methods for Efficient Hexanamide Derivatization
Modern catalysis offers powerful tools for amide bond formation. Beyond the palladium catalysts used in cross-coupling, other catalytic systems provide greener and more efficient alternatives to stoichiometric coupling reagents.
Enzymatic Catalysis: Biocatalysis represents a highly selective and sustainable approach. Enzymes such as lipases, particularly immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.govresearchgate.net This method often proceeds in greener solvents and can produce highly pure products with minimal need for purification. nih.gov ATP-dependent amide bond synthetase (ABS) enzymes, such as McbA, have also shown potential for synthesizing amides from a range of aryl carboxylic acids and amines. nih.gov While not yet specifically reported for this compound, these biocatalytic systems offer a promising route for its synthesis. nih.govacs.org
Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, can significantly reduce or eliminate the need for bulk solvents. rsc.orgnih.gov N-aryl amides have been successfully synthesized via mechanochemical copper-mediated C-N cross-coupling between aryl iodides and O-protected hydroxamic acids. nih.gov This solvent-free method is rapid and high-yielding, making it a compelling green alternative to traditional solution-phase synthesis. nih.gov
Optimization of Reaction Conditions for Enhanced this compound Yield and Purity
Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing waste and energy consumption. numberanalytics.com
Solvent Selection: The choice of solvent is critical. While traditional amide syntheses often use regulated dipolar aprotic solvents like DMF and NMP, a significant effort has been made to identify greener alternatives. researchgate.netrsc.org Studies have shown that bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and p-cymene (B1678584) are effective replacements. nih.govacs.orgwhiterose.ac.uk In some cases, using reactive deep eutectic solvents (RDESs) can allow the solvent to also act as a reactant, further streamlining the process. rsc.org Water itself has also been explored as a sustainable medium for amide bond formation. nsf.gov
Temperature and Reagent Stoichiometry: Reaction temperature directly influences the reaction rate. An optimal temperature must be found that ensures a reasonable reaction time without causing decomposition of reactants or products. numberanalytics.com For instance, one study on a similar amidation found 60°C to be optimal when using an EDC catalyst. analis.com.my The molar ratio of reactants and coupling agents is another key variable. Using a slight excess of the coupling agent (e.g., 1.5 equivalents of EDC) has been shown to drive the reaction to completion and achieve high yields. analis.com.my
Table 2: Example of Reaction Condition Optimization Parameters
| Parameter | Variable(s) Investigated | General Outcome/Consideration | Reference(s) |
|---|---|---|---|
| Solvent | Toluene, p-Cymene, 2-MeTHF, CPME, Water | Greener solvents like p-cymene and CPME can improve yields and simplify purification. | nih.govacs.orgwhiterose.ac.uk |
| Temperature | 25°C, 50°C, 60°C | Higher temperatures generally increase reaction rates, but can also lead to degradation. | numberanalytics.comanalis.com.my |
| Catalyst/Reagent | EDC, HATU, DCC, CALB | Choice of catalyst affects efficiency, yield, and greenness of the protocol. | growingscience.comnih.gov |
| Stoichiometry | 1:1:1 vs 1:1:1.5 (Acid:Amine:Reagent) | A slight excess of the coupling reagent often leads to higher product yield. | analis.com.my |
Solid-Phase Synthesis Techniques for this compound and Analogues
Solid-phase synthesis, a technique central to the creation of peptide and oligonucleotide libraries, is also highly applicable to the production of small molecules like this compound and its analogues. researchgate.netchimia.ch This methodology involves anchoring one of the starting materials to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing. thieme-connect.comumich.edu
For the synthesis of this compound, either 4-iodoaniline or a hexanoic acid derivative could be attached to a suitable resin via a linker. For example, 4-iodoaniline could be immobilized on a BAL (Backbone Amide Linker) resin through reductive amination. acs.org The resin-bound amine would then be acylated with an excess of hexanoic acid using standard coupling reagents. Finally, the desired this compound product would be cleaved from the solid support, often in high purity. thieme-connect.com
This approach is particularly powerful for generating libraries of analogues. By using a diverse set of carboxylic acids in the acylation step, a wide range of N-(4-iodophenyl)amides can be rapidly synthesized in parallel, which is highly valuable for drug discovery and material science research. researchgate.netnih.gov
Derivatization and Functionalization Strategies for this compound
The molecular architecture of this compound offers multiple sites for chemical modification. The key reactive centers include the hexyl chain, the amide linkage, and the iodophenyl ring. The presence of the iodine atom is particularly significant as it serves as a versatile handle for a variety of cross-coupling reactions, while the amide group can direct regioselective functionalization of the aromatic ring.
Modifications to the hexyl chain of this compound allow for the introduction of various functional groups, which can alter the molecule's lipophilicity, polarity, and conformational flexibility. These changes are often pursued to modulate the molecule's pharmacokinetic properties. researchgate.net
A prominent strategy for modifying the hexyl chain involves oxidation to introduce a ketone functionality. For instance, a derivative, 6-(4-iodophenyl)-6-oxo-N-(quinolin-8-yl)hexanamide, has been synthesized, which features a ketone at the C6 position of the hexanoyl moiety. rsc.org This transformation not only changes the electronic properties of the chain but also provides a new reactive site for further derivatization, such as reductive amination or aldol (B89426) reactions. The synthesis of such keto-derivatives can be achieved through standard oxidation protocols or by using a functionalized starting material like 6-oxo-6-(4-iodophenyl)hexanoic acid for the amidation step.
Detailed below are the reaction details for the synthesis of a related oxo-derivative, highlighting the general procedure that can be adapted for modifying the hexyl chain.
Table 1: Synthesis of 6-(4-iodophenyl)-6-oxo-N-(quinolin-8-yl)hexanamide rsc.org
| Parameter | Details |
|---|---|
| Reactants | 6-(4-iodophenyl)-6-oxo-hexanoic acid, Quinolin-8-amine |
| Coupling Agents | Not specified, but typically involves carbodiimides (e.g., EDC) or other peptide coupling agents. |
| Solvent | Not specified, commonly DMF or DCM. |
| Purification | Flash Chromatography (hexanes/ethyl acetate) |
| Yield | Not explicitly stated for the iodo-derivative, but related syntheses report high yields (e.g., 92% for a bromo-analogue). rsc.org |
| Characterization | The final product is typically characterized by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). rsc.org |
Further modifications could include the introduction of unsaturation (alkene or alkyne groups) or branching along the alkyl chain through the use of appropriately substituted hexanoic acid precursors.
The iodophenyl ring offers two primary avenues for regioselective functionalization: reactions at the carbon-iodine bond and C-H activation at positions ortho to the amide director.
Palladium-Catalyzed Cross-Coupling Reactions: The iodine atom on the phenyl ring is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity at the C4 position. Common examples include:
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. This reaction is well-documented for aryl iodides and proceeds under mild conditions. beilstein-journals.org A general procedure involves a palladium catalyst, a copper(I) co-catalyst, and a base in a suitable solvent like THF or toluene. hku.hk
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
Heck Coupling: Reaction with alkenes to append vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to replace the iodine with a nitrogen-based functional group.
These transformations are highly efficient and provide access to a vast library of derivatives with diverse electronic and steric properties. For example, coupling with silylaryl triflates can lead to the formation of complex polycyclic structures like carbazoles.
Directed ortho-Metalation (DoM): The amide functionality in this compound can act as a powerful directing metalation group (DMG). nih.gov In the presence of a strong base, such as an organolithium reagent (e.g., n-BuLi or s-BuLi), deprotonation occurs selectively at the C-H bonds ortho to the amide group (C3 and C5 positions). acs.org This process, known as Directed ortho-Metalation, generates a lithiated intermediate that can be quenched with various electrophiles to introduce substituents with high regiocontrol. nih.gov
Table 2: Potential Electrophiles for Quenching in DoM Reactions
| Electrophile | Introduced Functional Group |
|---|---|
| D₂O | Deuterium |
| I₂ | Iodine |
| CO₂ | Carboxylic Acid |
| DMF | Aldehyde |
| Alkyl Halides | Alkyl Group |
This strategy complements the functionalization at the C4 position, allowing for the synthesis of polysubstituted aromatic rings.
Introducing stereocenters into the this compound scaffold can lead to chiral analogues with specific three-dimensional arrangements, which is crucial for applications involving interactions with chiral biological systems.
Chirality on the Hexyl Chain: Stereocenters can be incorporated into the hexyl chain using several asymmetric synthesis methodologies:
Use of Chiral Building Blocks: The synthesis can start from an enantiomerically pure hexanoic acid derivative. For example, a chiral center can be established via asymmetric hydrogenation of an unsaturated precursor or through biocatalytic resolution. This chiral acid is then coupled with 4-iodoaniline to yield the final chiral amide.
Chiral Auxiliary-Mediated Reactions: Asymmetric aldol reactions using chiral auxiliaries, such as those based on sulfur, can be employed to introduce hydroxyl groups with high diastereoselectivity at a specific position on the chain. scielo.org.mx The auxiliary can be subsequently removed to yield the chiral product.
Asymmetric Catalysis: Catalytic asymmetric reactions can create stereocenters on a pre-formed hexanoyl chain.
A versatile approach involves synthesizing a key chiral intermediate that allows for late-stage diversification. For instance, methods developed for the synthesis of complex amino acids, which start from optically active precursors like (R)-epichlorohydrin and proceed through steps like lactone formation and Strecker reactions, can be conceptually adapted to build chiral hexanoic acid derivatives. nih.gov
Atropisomeric Chirality: While this compound itself is not atropisomeric, it is theoretically possible to design analogues that exhibit axial chirality. This would involve introducing bulky substituents at the positions ortho to the amide bond (C3 and C5). If the steric hindrance is sufficient to prevent free rotation around the C(aryl)-N bond, stable, separable atropisomers could be formed. The synthesis of such compounds often requires organocatalytic or transition-metal-catalyzed atroposelective reactions. rsc.orgrsc.org
The development of these stereoselective routes enables the creation of diverse and conformationally restricted analogues for advanced applications. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of N 4 Iodophenyl Hexanamide
X-ray Crystallography for Solid-State Structure Determination
Crystal Engineering and Polymorphic Forms Research of N-(4-iodophenyl)hexanamide
Currently, there is a notable absence of publicly available, peer-reviewed scientific literature detailing the specific crystal engineering and polymorphic forms of this compound. Extensive searches of chemical and crystallographic databases have not yielded any specific studies focused on the single-crystal X-ray diffraction, polymorphism, or supramolecular architecture of this particular compound.
While research exists for structurally related molecules, the unique combination of the hexanamide (B146200) chain and the 4-iodophenyl group in this compound means that its solid-state behavior is not directly predictable from these other compounds. The principles of crystal engineering suggest that the interplay of hydrogen bonding from the amide group (N-H···O) and potential halogen bonding from the iodine atom would be significant factors in the molecular packing of this compound. However, without experimental data, any discussion of its crystal structure remains speculative.
Similarly, the investigation of polymorphism requires the isolation and characterization of different crystalline forms under various crystallization conditions. Such studies have been conducted for other N-aryl amides, revealing how subtle changes in molecular conformation and intermolecular interactions can lead to different packing arrangements and physical properties. For instance, studies on other halogenated phenylamides have provided insights into the role of halogen bonding in directing crystal packing. These studies often reveal a competition and interplay between hydrogen and halogen bonds in the formation of supramolecular structures.
The lack of specific crystallographic data for this compound prevents the creation of detailed data tables of its unit cell parameters, space group, and other crystallographic information. Further experimental research, including single-crystal X-ray diffraction analysis, is required to elucidate the crystal structure and explore the potential for polymorphism in this compound. Such research would be a valuable contribution to the field of crystal engineering, providing a deeper understanding of the solid-state properties of halogenated organic compounds.
Mechanistic Investigations of N 4 Iodophenyl Hexanamide Reactivity
Amide Bond Reactivity: Hydrolysis Kinetics and Mechanisms of N-(4-iodophenyl)hexanamide
The amide bond, a cornerstone of peptide and protein chemistry, is known for its stability. wikipedia.org However, under certain conditions, it can undergo hydrolysis. Amides are significantly more stable towards hydrolysis than esters, but the reaction can be facilitated by the presence of an acid or a base. wikipedia.orgdalalinstitute.com
The acid-catalyzed hydrolysis of amides, including this compound, typically requires heating with aqueous acid for an extended period. dalalinstitute.commasterorganicchemistry.com The reaction proceeds through a mechanism analogous to acid-catalyzed ester hydrolysis. dalalinstitute.comchemistrysteps.com
The generally accepted mechanism for acid-catalyzed amide hydrolysis involves the following steps: masterorganicchemistry.comsparkl.me
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide group.
Elimination of the Leaving Group: The protonated amine is a good leaving group. The tetrahedral intermediate collapses, breaking the carbon-nitrogen bond and forming a protonated carboxylic acid and an amine. masterorganicchemistry.com
Deprotonation: The protonated carboxylic acid is deprotonated by a base (such as water or the released amine) to yield the final carboxylic acid product.
Two primary specific acid-catalyzed mechanisms are the unimolecular (A-1) and bimolecular (A-2) pathways. jcsp.org.pk In the A-1 mechanism, the rate-determining step is the formation of the protonated substrate, which then rapidly converts to products. jcsp.org.pk In the A-2 mechanism, the rate-determining step is the nucleophilic attack of water on the protonated substrate. jcsp.org.pk For many N-aryl amides, the A-2 mechanism is favored, as indicated by kinetic studies, entropy of activation, and substituent effects. jcsp.org.pk
Computational studies on other organic compounds have shown that using a protonated water cluster model, such as H3O+(H2O)n, can provide accurate predictions of acid-catalyzed hydrolysis kinetics. copernicus.orgcopernicus.org These studies reveal a two-step pathway where the initial proton attack leads to bond rupture and the formation of a carbocation intermediate. copernicus.org
Base-catalyzed hydrolysis of amides is generally a difficult reaction, often requiring prolonged heating with a strong base. dalalinstitute.comchemistrysteps.com The primary challenge lies in the fact that the leaving group, an amide anion (RNH⁻), is a very strong base and therefore a poor leaving group. wikipedia.orgchemistrysteps.com
The mechanism for base-catalyzed amide hydrolysis is as follows: chemistrysteps.com
Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion directly attacks the carbonyl carbon of the amide.
Elimination of the Amide Anion: The resulting tetrahedral intermediate collapses, expelling the amide anion. This step is highly unfavorable. chemistrysteps.com
Acid-Base Reaction: The expelled amide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion. chemistrysteps.com
Amide bonds are remarkably stable in aqueous environments under neutral conditions, a property crucial for the structural integrity of proteins. wikipedia.org This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double-bond character. masterorganicchemistry.com
Studies on related N-aryl amides have shown that they can be susceptible to enzymatic cleavage. For instance, Nα-aroyl-N-aryl-phenylalanine amides are known to be degraded by microsomal enzymes. nih.gov The anilide bond, in particular, can be a metabolic weak point due to the conjugation of the nitrogen atom with the phenyl group, which weakens the C-N π-bond overlap. nih.gov Steric shielding of the amide bond by introducing substituents near it can increase its stability against metabolic hydrolysis. nih.gov
While enzymatic hydrolysis is a significant degradation pathway, non-enzymatic hydrolysis under neutral conditions is generally very slow. The stability of the amide bond is a key feature, and significant energy input (e.g., strong acid or base and heat) is required to achieve cleavage.
Reactivity of the Aryl Iodide Moiety in this compound
The aryl iodide group in this compound is a versatile functional group for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. libretexts.org Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a powerful method for forming biaryl compounds. libretexts.org The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org The reaction is tolerant of a wide range of functional groups. nobelprize.orguwindsor.ca
Table 1: Example of a Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| N-(4-iodophenyl)acetamide | Phenylboronic acid | Pd(OAc)2 | K2CO3 | N-(4-biphenyl)acetamide |
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnumberanalytics.com This reaction is a key method for the synthesis of substituted alkenes. nih.gov The mechanism typically begins with the oxidative addition of the aryl iodide to the palladium catalyst. numberanalytics.comnih.gov Subsequent steps involve alkene insertion, and β-hydride elimination to afford the final product. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a widely used method for synthesizing arylalkynes. libretexts.org The reaction can often be carried out under mild conditions. wikipedia.org The choice of solvent can significantly impact the reaction rate and yield. lucp.net
Table 2: Reactivity Order in Sonogashira Coupling
| Reactivity |
| Vinyl iodide > Vinyl triflate > Vinyl bromide > Vinyl chloride > Aryl iodide > Aryl triflate > Aryl bromide >>> Aryl chloride |
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the ligands coordinated to the palladium center. libretexts.org Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. rsc.orgrsc.org
The general mechanism for these cross-coupling reactions involves a catalytic cycle with three main steps: libretexts.orgnobelprize.org
Oxidative Addition: The aryl iodide (Ar-I) reacts with a low-valent palladium(0) complex to form a palladium(II) intermediate (Ar-Pd-I). libretexts.orgnobelprize.org
Transmetalation (for Suzuki and Sonogashira) or Olefin Insertion (for Heck):
In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center. nobelprize.org
In the Sonogashira reaction, the copper acetylide transfers the alkyne group to the palladium.
In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Aryl-Pd bond.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle. libretexts.org
Ligand Effects:
Phosphine (B1218219) Ligands: Ligands such as triphenylphosphine (B44618) (PPh3) and bidentate phosphines are commonly used. libretexts.org They can influence the electron density at the palladium center and the steric environment around it, thereby affecting the rates of oxidative addition and reductive elimination. rsc.org
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as effective ligands, often providing higher catalyst stability and activity compared to some phosphine ligands. libretexts.org
Other Ligands: The development of novel ligands is an active area of research, leading to catalysts with improved performance for specific transformations. organic-chemistry.orgrsc.org For example, S,O-ligands have been shown to be highly efficient in promoting certain Pd-catalyzed C-H olefination reactions by forming more reactive cationic palladium species. rsc.org
The choice of ligand can be critical in overcoming challenges such as slow reactions or side reactions like β-hydride elimination in Heck-type reactions. nih.gov
Orthogonal Reactivity Studies of this compound
Orthogonal reactivity refers to the selective chemical manipulation of one functional group in the presence of others that would typically be expected to react under the same conditions. In the context of this compound, this involves achieving selective reactions at either the aryl iodide (C-I) bond or the amide (N-H) bond, without affecting the other. This selectivity is crucial for the efficient synthesis of complex molecules and is typically governed by the careful selection of catalysts and reaction conditions.
Research into the orthogonal reactivity of bifunctional molecules like this compound often leverages the distinct reactivity profiles of different transition metal catalysts. For instance, palladium- and copper-based catalyst systems are known to exhibit different chemoselectivities towards various functional groups.
Catalyst-Controlled Chemoselectivity:
Palladium-Catalyzed Reactions: Palladium catalysts, particularly those with bulky phosphine ligands, are well-established for their high efficiency in activating aryl halides, including aryl iodides, for cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination. nrochemistry.comwikipedia.org The general reactivity trend for aryl halides in oxidative addition to Pd(0) is I > Br > Cl. nrochemistry.com Therefore, in the presence of a suitable palladium catalyst, the C-I bond of this compound is expected to be the primary site of reaction.
Copper-Catalyzed Reactions: Copper-based catalysts, often used in Ullmann-type couplings, show a different reactivity pattern. While they can catalyze the arylation of amides, the conditions can be tuned to favor N-arylation over C-arylation or vice-versa, especially when competing with other nucleophiles. acs.orgacs.org Studies have shown that the choice of ligand is critical in directing the chemoselectivity of copper-catalyzed cross-coupling reactions. For example, ligands like 1,10-phenanthroline (B135089) or various diamines can promote the N-arylation of amides. acs.orgresearchgate.net
A hypothetical study on the orthogonal reactivity of this compound could involve competing reactions with a boronic acid (for Suzuki coupling at the C-I bond) and an amine or alcohol (for Buchwald-Hartwig or Ullmann coupling at the N-H bond). By selecting the appropriate catalyst system, one could selectively form either the C-C or the C-N/C-O bond.
For instance, reacting this compound with an arylboronic acid and an aliphatic amine in the presence of different catalysts could yield two distinct products, demonstrating orthogonal control. A palladium catalyst would likely favor the Suzuki coupling product, while a specific copper/ligand system could promote the N-arylation of the amide. nih.govescholarship.org
Illustrative Orthogonal Reactivity Scheme:
A practical demonstration of this principle would involve setting up competitive reactions. The table below illustrates the expected outcomes based on catalyst choice, showcasing the orthogonal reactivity.
| Catalyst System | Reactant A | Reactant B | Expected Major Product | Rationale |
| Pd(OAc)₂ / SPhos | Phenylboronic Acid | - | N-(4-phenylphenyl)hexanamide | Palladium's high affinity for oxidative addition to the C-I bond drives Suzuki coupling. nrochemistry.com |
| CuI / L-proline | - | Pyrrolidine | N-(4-iodophenyl)-N-pyrrolidinyl-hexanamide | Copper catalysts with amino acid ligands are known to facilitate the N-arylation of amides. researchgate.net |
| Pd(dba)₂ / XPhos | Phenylboronic Acid | Aniline (B41778) | N-(4-phenylphenyl)hexanamide | Buchwald-Hartwig amination of the C-I bond would compete, but Suzuki coupling is often faster. nrochemistry.com |
| CuI / Phenanthroline | Iodobenzene | - | N,N'-bis(4-hexanamidophenyl)amine | In a self-coupling scenario, copper would favor C-N bond formation. acs.orgresearchgate.net |
This table is illustrative and based on established principles of catalyst selectivity. Specific outcomes would require experimental verification.
This selective functionalization allows for the stepwise construction of complex derivatives from the this compound scaffold, highlighting the power of orthogonal reactivity in modern synthetic chemistry. acs.org
Photochemistry Research of this compound and Related Aromatic Amides
The photochemistry of this compound is dictated by its two primary chromophores: the aromatic amide and the aryl iodide moieties. Irradiation with ultraviolet (UV) light can induce distinct photochemical reactions at each of these sites.
Photo-Fries Rearrangement of the Amide Group:
Aromatic amides are known to undergo the photo-Fries rearrangement upon UV irradiation. researchgate.netrsc.orgcdnsciencepub.com This reaction involves the homolytic cleavage of the amide C-N bond, forming a caged radical pair consisting of an acyl radical and an anilino radical. researchgate.net This radical pair can then recombine in several ways:
Ortho-rearrangement: The acyl radical can migrate to the ortho position of the aromatic ring, leading to the formation of 2-amino-5-iodobenzoylhexan-1-one.
Para-rearrangement: Migration to the para position is blocked by the iodine atom.
Reversion: The radical pair can recombine to reform the starting amide.
Hydrogen Abstraction: The anilino radical can abstract a hydrogen atom from the solvent or another molecule to form 4-iodoaniline (B139537).
The quantum yield (Φ), which measures the efficiency of a photochemical process, for photo-Fries rearrangements is highly dependent on the solvent, the presence of oxygen, and the irradiation wavelength. cdnsciencepub.com Studies on benzanilide (B160483) and other aromatic amides have shown that quantum yields for product formation tend to decrease with increasing solvent polarity and increasing irradiation wavelength. cdnsciencepub.com Oxygen does not typically affect the formation of the rearrangement products but can react with radicals that escape the solvent cage. cdnsciencepub.com
Photolysis of the Aryl Iodide Group:
The carbon-iodine (C-I) bond is also susceptible to photolysis. The C-I bond dissociation energy is significantly lower than that of C-Br or C-Cl bonds, making iodoaromatic compounds particularly photoreactive. acs.orgnih.gov Upon absorption of UV light, the C-I bond can undergo homolytic cleavage to generate an aryl radical (N-hexanoyl-4-aminophenyl radical) and an iodine radical. acs.orgresearchgate.net
The resulting aryl radical is highly reactive and can undergo several subsequent reactions:
Hydrogen Abstraction: Abstraction of a hydrogen atom from the solvent to yield N-phenylhexanamide.
Reaction with Solvent: If the solvent is reactive, such as benzene, the aryl radical can add to it, leading to the formation of biphenyl (B1667301) derivatives. acs.org
Dimerization: Two aryl radicals can couple to form substituted biphenyls.
The photolysis of iodoaromatic compounds can proceed via both radical and, in polar solvents, ionic pathways. nih.gov The quantum yields for the photolysis of iodoaromatics can be significant. For example, the quantum yield for the photolysis of o-iodophenol varies with reaction conditions. researchgate.net
Competitive Photochemical Pathways:
For this compound, these two pathways—photo-Fries rearrangement and C-I bond cleavage—are competitive. The dominant pathway would depend on factors such as the excitation wavelength and the solvent environment. The absorption spectra of the amide and the aryl iodide moieties overlap, but their relative absorption coefficients at a given wavelength would influence the initial excitation.
| Photochemical Reaction | Primary Chromophore | Key Intermediate | Potential Products |
| Photo-Fries Rearrangement | Aromatic Amide | Caged Acyl/Anilino Radical Pair | ortho-Amino Ketone, p-Iodoaniline |
| C-I Bond Homolysis | Aryl Iodide | Aryl Radical, Iodine Radical | N-phenylhexanamide, Biphenyl Derivatives |
This table summarizes the potential photochemical pathways for this compound based on the known reactivity of its constituent functional groups. researchgate.netcdnsciencepub.comacs.org
Reaction Kinetics and Rate Law Determination for Key Transformations of this compound
The kinetic analysis of reactions involving this compound provides crucial insights into the reaction mechanism, including the identification of the rate-determining step (RDS) and the influence of various reaction parameters. Key transformations for this compound include palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions at the C-I bond, and the Buchwald-Hartwig amination.
Kinetics of Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org For aryl iodides, the oxidative addition of the C-I bond to the Pd(0) catalyst is typically very fast and often not the rate-determining step. rug.nl
The rate-determining step in the Suzuki coupling of aryl iodides can be the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. nobelprize.org This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
A general rate law for a Suzuki-Miyaura reaction where transmetalation is rate-determining could be:
Rate = k [Pd-catalyst] [Aryl Iodide] [Boronic Acid] [Base]
However, the exact rate law can be complex and may show different dependencies based on the specific ligand, base, and solvent used. Kinetic studies on related systems have shown that the reaction can be first-order in the palladium complex, the aryl halide, and the boronic acid, but the order with respect to the base can vary. rsc.org
Illustrative Kinetic Data for a Model Suzuki-Miyaura Reaction:
The following table presents hypothetical kinetic data for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on typical findings for aryl iodide substrates.
| Parameter Varied | Concentration Change | Observed Rate Change | Deduced Reaction Order |
| [Pd Catalyst] | 2x | 2x | First Order |
| [this compound] | 2x | 2x | First Order |
| [Phenylboronic Acid] | 2x | 2x | First Order |
| [Base (e.g., K₂CO₃)] | 2x | ~1.5x | Fractional / Complex Order |
This data is representative of typical Suzuki-Miyaura reaction kinetics for aryl iodides and serves an illustrative purpose. nobelprize.orgrsc.org
Kinetics of Heck Reaction:
Kinetics of Buchwald-Hartwig Amination:
For the Buchwald-Hartwig C-N coupling, the mechanism and rate-determining step can be highly dependent on the ligand, base, and the nature of the aryl halide. nih.govacs.org While oxidative addition is the RDS for aryl chlorides and bromides in many systems, the situation can be different for the more reactive aryl iodides. nih.gov The use of aryl iodides can sometimes lead to catalyst inhibition by the iodide anion formed during the reaction, which can complicate kinetic analyses. nrochemistry.comwuxiapptec.com Depending on the catalytic system, either oxidative addition or reductive elimination could be rate-limiting.
Determining the precise rate law for any of these transformations with this compound would require systematic experimental studies, varying the concentration of each reactant and catalyst component while monitoring the initial reaction rate.
Computational Chemistry Approaches to N 4 Iodophenyl Hexanamide
Quantum Chemical Calculations on N-(4-iodophenyl)hexanamide
Quantum chemical calculations, which are based on the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of a molecule. nrel.gov These methods can predict molecular structures, energies, and a host of other properties with a high degree of accuracy.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)
The electronic structure of a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally indicates a more reactive molecule. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the iodophenyl moiety, specifically the iodine atom and the aromatic ring, due to the presence of lone pairs on the iodine and the π-electron system of the ring. The LUMO, on the other hand, would likely be distributed over the amide group and the phenyl ring, which can act as electron-accepting regions.
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital; related to the ionization potential. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |
| HOMO-LUMO Gap | 4.6 | Indicates the chemical reactivity and stability of the molecule. irjweb.com |
The energy of the HOMO-LUMO gap can provide insights into the wavelengths of light the compound might absorb, which is relevant for understanding its photochemical properties. schrodinger.com
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. nih.gov It is particularly well-suited for studying the conformational preferences of flexible molecules like this compound. The hexanamide (B146200) side chain and the orientation of the phenyl ring relative to the amide group can adopt various conformations.
DFT calculations can be used to determine the relative energies of these different conformers, thereby identifying the most stable (lowest energy) structures. nih.gov For this compound, key conformational features would include the torsion angles around the C-N amide bond and the C-C bonds of the hexyl chain. The planarity of the amide group and the potential for intramolecular hydrogen bonding would also be important factors to consider.
A conformational analysis using a functional like B3LYP or M06-2X with an appropriate basis set would likely reveal several low-energy conformers. nih.gov The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The table below illustrates hypothetical relative energies for different conformers of this compound.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| A (Anti) | ~180° | 0.0 |
| B (Gauche) | ~60° | 1.5 |
| C (Eclipsed) | ~0° | 5.0 |
These calculations are crucial for understanding the three-dimensional shape of the molecule, which in turn influences its physical properties and biological activity, if any.
Transition State Analysis for Reaction Mechanisms of this compound
Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction through a high-energy state known as the transition state. plos.org Computational methods can be used to locate and characterize the geometry and energy of these transition states, providing valuable insights into the reaction mechanism and its rate. nih.gov
For this compound, several reactions could be of interest, such as the hydrolysis of the amide bond or nucleophilic aromatic substitution at the iodine-bearing carbon. Transition state analysis, often performed using DFT, can help to elucidate the step-by-step mechanism of such reactions. fortunejournals.com By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of a reaction. plos.org
For instance, in the case of amide hydrolysis, the transition state would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the amide group. The calculation would reveal the geometry of this transient species and the energy barrier that must be overcome for the reaction to proceed.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions of this compound
While quantum chemical calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations provide a way to explore their dynamic behavior over time. helsinki.fi MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation would reveal the flexibility of the hexyl chain and the rotational freedom around the various single bonds. It would also show how the molecule interacts with solvent molecules, such as water or an organic solvent. These interactions, including hydrogen bonding between the amide group and water, are crucial for understanding the solubility and transport properties of the compound.
An MD simulation could track various parameters over time, such as the root-mean-square deviation (RMSD) to assess structural stability and the solvent accessible surface area (SASA) to understand its exposure to the solvent.
Cheminformatics and Molecular Modeling for this compound Derivatives
Cheminformatics and molecular modeling encompass a range of computational techniques used to analyze and predict the properties of chemical compounds. These methods are particularly valuable in the context of drug discovery and materials science, where large libraries of compounds are often screened for desired properties.
Molecular Similarity Assessments and Chemical Space Mapping
Molecular similarity is a fundamental concept in cheminformatics that states that structurally similar molecules are likely to have similar properties. Various methods can be used to quantify the similarity between molecules, often based on their 2D or 3D structures. This information can then be used to map out the "chemical space" of a set of compounds, which is a multidimensional representation of their structural and physicochemical properties.
For a series of this compound derivatives, where the hexanamide chain or the substitution on the phenyl ring is varied, molecular similarity assessments could be used to group them into clusters of related compounds. Chemical space mapping could then visualize the diversity of the library and help to identify regions of the chemical space that are associated with desirable properties. This approach can guide the design of new derivatives with improved characteristics.
Predictive Modeling of Reactivity and Stability of this compound
Computational chemistry offers a suite of methods to predict the reactivity and stability of molecules. These predictions are typically based on quantum mechanical calculations, such as Density Functional Theory (DFT), which can elucidate the electronic structure of a molecule. cuny.edunih.gov
Predictive Modeling of Reactivity:
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. nih.gov For this compound, computational models can calculate the energies of these orbitals and map their distribution across the molecule. This can identify the most probable sites for nucleophilic and electrophilic attack.
For instance, the electron-rich aromatic ring and the amide group are expected to be key regions of reactivity. The iodine atom, being an electron-withdrawing group, will also influence the electronic properties and reactivity of the phenyl ring. vulcanchem.com Computational calculations can quantify these effects.
Other reactivity descriptors that can be calculated include:
Electrostatic Potential (ESP) Map: This provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.
A hypothetical table of calculated reactivity descriptors for this compound is presented below, based on typical values for similar organic molecules.
Interactive Table: Calculated Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Significance in Reactivity |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbitals available to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests greater molecular stability and lower reactivity. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and interactions. |
| Polar Surface Area (PSA) | 29.1 Ų | Relates to the molecule's ability to permeate biological membranes. |
Predictive Modeling of Stability:
The stability of a drug candidate like this compound is a critical factor, and computational models can predict its metabolic stability. researchgate.net In many cases, metabolic degradation occurs through oxidation by cytochrome P450 enzymes. researchgate.net Computational approaches can identify the most likely sites of metabolism on the molecule. researchgate.net These are often electron-rich areas or positions susceptible to hydrogen abstraction. researchgate.net
For this compound, potential sites of metabolism could include the alkyl chain (hydroxylation) or the aromatic ring. By calculating the activation energies for various metabolic pathways, a model can predict the most favorable routes of degradation. This information is invaluable for designing more stable analogues by modifying these metabolically vulnerable positions. researchgate.net For example, introducing steric hindrance or electron-withdrawing groups near a metabolically weak spot can improve the compound's stability. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.mamdpi.com This method is instrumental in drug discovery for optimizing lead compounds and designing new ones with enhanced potency. nih.gov
A QSAR study for derivatives of this compound would involve the following steps:
Data Set Preparation: A series of this compound derivatives would be synthesized, and their biological activity against a specific target would be measured (e.g., IC50 values). imist.ma This data set would be divided into a training set for model development and a test set for validation. imist.ma
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. imist.ma These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, polar surface area (PSA). specs.net
3D: Steric parameters (e.g., molecular volume), electronic properties (e.g., dipole moment). imist.ma
Quantum Chemical: HOMO/LUMO energies, partial atomic charges. nih.gov
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation that correlates a selection of the calculated descriptors with the observed biological activity. imist.mamdpi.com The goal is to find a statistically robust model with good predictive power. researchgate.net
Model Validation: The predictive ability of the QSAR model is rigorously tested using both internal and external validation techniques. researchgate.net A reliable model should be able to accurately predict the activity of the compounds in the test set that were not used in its creation. imist.ma
The resulting QSAR model can provide valuable insights into the structural requirements for activity. For example, the model might reveal that increasing the lipophilicity of a certain part of the molecule or having an electron-donating group at a specific position enhances the biological activity. This knowledge can then be used to design new, more potent derivatives of this compound.
Interactive Table: Hypothetical QSAR Data for this compound Derivatives
| Compound Derivative (Modification on hexanamide chain) | LogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted pIC50 | Experimental pIC50 |
| Unsubstituted | 4.1 | 29.1 | 5.2 | 5.1 |
| 2-methyl | 4.5 | 29.1 | 5.5 | 5.4 |
| 4-hydroxy | 3.6 | 49.3 | 4.8 | 4.9 |
| 6-amino | 3.2 | 55.1 | 5.0 | 5.1 |
| 3-fluoro | 4.2 | 29.1 | 5.3 | 5.3 |
This hypothetical QSAR model would guide the synthesis of new derivatives with optimized properties for improved biological activity.
Exploratory Research Avenues and Potential Applications of N 4 Iodophenyl Hexanamide
Development as Chemical Probes for Biochemical Systems
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins, by interacting with specific targets. unc.educhemicalprobes.org The unique structure of N-(4-iodophenyl)hexanamide makes it an interesting candidate for development into a sophisticated research tool.
Design Principles for this compound-based Chemical Probes
The design of an effective chemical probe hinges on several key principles, including high affinity and selectivity for its intended biological target, cell permeability, and the presence of a functional handle for detection or modification. researchgate.netepfl.ch The structure of this compound offers a foundation for meeting these criteria.
Target Selectivity and Affinity : The hexanamide (B146200) portion provides a flexible aliphatic chain and a hydrogen-bonding amide group, which can be optimized to fit into specific binding pockets of target proteins. The 4-iodophenyl group can engage in hydrophobic and aromatic stacking interactions. High affinity, often defined as a binding constant below 100 nM, and at least a tenfold selectivity against related targets are crucial benchmarks. nih.gov
Bioorthogonality and Functional Handles : The iodine atom is a particularly valuable feature. It can serve as a "heavy atom" for X-ray crystallography to help solve the structure of a protein-ligand complex. Furthermore, it can be substituted with a radioactive isotope of iodine (e.g., ¹²⁵I) for use in radioligand binding assays. The phenyl ring also offers a site for further chemical modification, allowing for the attachment of fluorophores, biotin (B1667282) tags, or photo-cross-linking groups to create multifunctional probes. researchgate.net
Physicochemical Properties : The balance between the lipophilic hexyl chain and the polar amide group can be fine-tuned to achieve the necessary solubility and cell membrane permeability for use in cellular assays. researchgate.net
| Design Principle | Relevance for this compound | Potential Application |
| Potency & Selectivity | The amide and iodophenyl groups can be modified to optimize interactions with a specific protein binding site. | Development of selective inhibitors for enzymes like kinases or proteases. |
| Mechanism of Action | The compound can be designed to bind reversibly or, with modification, covalently to its target. | Probing the function of a specific protein in a biological pathway. unc.edu |
| Functional Handle | The iodine atom can be used for radiolabeling, or the phenyl ring can be functionalized. | Radiolabeling for binding assays; attachment of fluorescent tags for imaging. |
| Cellular Activity | Lipophilicity can be adjusted to ensure the molecule can cross cell membranes to engage with intracellular targets. | Use in live-cell imaging or cellular pathway analysis. |
In Vitro Biochemical Assay Development for Molecular Interactions
To characterize the interaction between this compound and its potential biological targets, a suite of in vitro biochemical assays would need to be developed. numberanalytics.compatsnap.com These assays are essential for quantifying binding affinity, determining the mechanism of action, and confirming target engagement. scribd.com
A typical workflow involves expressing and purifying the target protein, followed by the development of specific assays. oncolines.com For instance, if this compound were designed to inhibit an enzyme, enzyme activity assays would be paramount. patsnap.com These can be configured in various formats, such as those measuring changes in absorbance, fluorescence, or luminescence, and are often performed in high-throughput formats to screen compound libraries. sci-hub.senih.gov
Biophysical techniques are also crucial for confirming direct binding. axxam.com
Surface Plasmon Resonance (SPR) : This technique can measure the real-time association and dissociation kinetics of the compound with an immobilized target protein, providing values for the binding affinity (KD). oncolines.compatsnap.com
Thermal Shift Assay (TSA) : Also known as differential scanning fluorimetry (DSF), TSA measures the change in a protein's melting temperature upon ligand binding, which can confirm engagement in solution. axxam.com
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
| Assay Type | Purpose | Information Gained | Example Readout |
| Enzyme Inhibition Assay | To measure the compound's effect on enzyme catalytic activity. | IC₅₀ (potency), mechanism of inhibition. | Fluorescence, Luminescence, Absorbance gd3services.compharmaron.com |
| Surface Plasmon Resonance (SPR) | To quantify direct binding to a target protein in real-time. | kₐ (on-rate), kₔ (off-rate), K₋ (affinity). | Resonance Units (RU) |
| Thermal Shift Assay (TSA) | To confirm target engagement by measuring protein stability. | ΔTₘ (change in melting temperature). | Fluorescence |
| Radioligand Binding Assay | To measure binding to a receptor using a radiolabeled version of the compound. | Kᵢ (inhibitory constant), Bₘₐₓ (receptor density). | Scintillation counts |
Theoretical Modeling of Enzyme and Protein Binding Mechanisms with this compound
Computational modeling provides invaluable insights into how a ligand like this compound might interact with a protein at the atomic level. embo.org These methods can predict binding modes, estimate binding energies, and guide the rational design of more potent and selective derivatives. nih.gov
Molecular Docking : This technique predicts the preferred orientation of this compound within the binding site of a target protein. The iodophenyl group could be predicted to sit in a hydrophobic pocket, potentially forming a halogen bond—a specific non-covalent interaction involving the iodine atom. The amide group would be expected to form key hydrogen bonds with backbone or side-chain residues of the protein, while the hexyl chain explores hydrophobic channels. nih.gov
Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time. This can reveal the stability of the predicted binding pose, the role of water molecules in the binding site, and potential conformational changes in the protein induced by ligand binding (an "induced fit" mechanism). nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) : For studying enzymatic reactions, a QM/MM approach can be used. A small, quantum mechanical region (including the ligand and key active site residues) is treated with high accuracy to model bond-making and bond-breaking events, while the rest of the protein is treated with classical molecular mechanics. This could elucidate how this compound inhibits an enzyme by interfering with its catalytic mechanism.
Receptor-Ligand Modeling and Binding Affinity Prediction
A primary goal of computational chemistry in drug discovery is the accurate prediction of binding affinity. nih.govarxiv.org For this compound, various modeling approaches can be employed to estimate how tightly it will bind to a given receptor. nih.gov
The process often begins with a known or homology-modeled 3D structure of the target receptor. nih.gov Using docking algorithms, this compound is placed into the binding site. sci-hub.se Following this, scoring functions or more rigorous methods are used to predict the binding free energy.
Scoring Functions : These are fast, empirical functions used to rank different binding poses and estimate affinity. However, their accuracy can be limited.
Free Energy Calculations : Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) offer more accurate predictions by simulating a non-physical pathway between two states (e.g., the ligand in solution and the ligand in the binding site). These calculations are computationally intensive but can provide predictions with high accuracy. plos.org
A successful modeling workflow can create a pharmacophore model, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. frontiersin.org This model, derived from the predicted binding mode of this compound, can then be used to virtually screen large compound libraries to find other potential binders. researchgate.net
| Modeling Step | Computational Method | Objective | Expected Output |
| 1. Target Preparation | Homology Modeling / X-ray Crystallography | Obtain a 3D structure of the target receptor. | PDB file of the receptor. |
| 2. Ligand Docking | AutoDock, Glide, GOLD | Predict the binding pose of this compound. | A ranked list of binding poses (conformations). |
| 3. Pose Refinement | Molecular Dynamics (MD) Simulation | Assess the stability of the docked pose and sample conformations. | Trajectory file showing complex dynamics. |
| 4. Affinity Prediction | MM/PBSA, FEP, TI | Calculate the binding free energy (ΔG). | A quantitative prediction of binding affinity (e.g., in kcal/mol). plos.org |
Role in Polymer Chemistry and Materials Science
The fields of polymer chemistry and materials science focus on creating novel materials with specific, tailored properties through the synthesis and modification of polymers. utah.eduuc.edu The incorporation of specialized functional units into polymer structures is a key strategy for achieving desired characteristics.
Incorporation of this compound Derivatives into Polymeric Structures
Derivatives of this compound could serve as valuable monomers or as pendant groups to be grafted onto existing polymer backbones. uni-halle.dewu.ac.th The presence of the iodophenyl group is particularly advantageous for certain polymerization techniques and for imparting specific properties to the final material.
Monomer for Polycondensation or Cross-Coupling Reactions : The N-(4-iodophenyl) moiety is a classic substrate for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions. By introducing another reactive group onto the molecule (e.g., a boronic acid, an alkyne, or another halide), a derivative of this compound could be used as a monomer to build novel conjugated polymers. rsc.org The hexanamide side chain would influence the solubility and processing characteristics of the resulting polymer.
Pendant Group Modification : this compound could be chemically altered, for example, by adding a polymerizable group like a vinyl or acrylate (B77674) function to the hexanamide chain. This would allow it to be incorporated as a pendant group in addition polymerization. Alternatively, the amide nitrogen could be part of a polymer backbone, such as in certain polyamides or polyimides, positioning the iodophenyl group as a functional side chain. semanticscholar.org
Properties of the Resulting Polymers : The incorporation of the heavy iodine atom would be expected to increase the refractive index of the polymer, a desirable property for optical applications. It would also enhance the X-ray attenuation properties, suggesting potential use in radiation-shielding materials. Furthermore, the bulky iodophenyl groups could disrupt polymer chain packing, potentially increasing the glass transition temperature (Tg) and altering the mechanical properties of the material. semanticscholar.org
Applications in Functional Polymers (e.g., Luminescent Polymers, Dye-containing Polymers)
The incorporation of specific functionalities into a polymer backbone can dramatically alter its physical and chemical properties, leading to materials with advanced capabilities. The structure of this compound offers a versatile platform for the design of such functional polymers.
Luminescent polymers are a class of materials that emit light upon excitation, finding applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. While direct studies on polymers derived from this compound are not yet prevalent in the literature, the characteristics of related aromatic polyamides suggest a strong potential for luminescent properties.
The introduction of heavy atoms like iodine into aromatic structures is known to influence the photophysical properties of the resulting materials, often enhancing intersystem crossing and promoting phosphorescence. Research on aromatic polyamides derived from other iodinated diamines, such as 2,2′-diiodo-4,4′-oxydianiline, has demonstrated that these polymers can exhibit good optical transparency. researchgate.net Furthermore, some aromatic polyamides have been shown to exhibit blue fluorescence. acs.org
The synthesis of polymers incorporating this compound could potentially be achieved through polycondensation reactions, where the hexanamide chain provides flexibility to the polymer backbone, possibly enhancing solubility and processability. The iodophenyl group could serve as a site for further functionalization or to modulate the electronic properties of the polymer, thereby tuning its luminescent behavior.
Table 1: Potential Properties of Polymers Derived from this compound Based on Related Aromatic Polyamides
| Property | Potential Characteristic | Rationale Based on Related Compounds |
| Luminescence | Potential for blue fluorescence or phosphorescence | Aromatic polyamides can be fluorescent; heavy atoms like iodine can induce phosphorescence. acs.org |
| Solubility | Good solubility in organic solvents | The flexible hexanamide chain can disrupt chain packing, improving solubility. Iodinated aromatic polyamides have shown good solubility. researchgate.net |
| Thermal Stability | Moderate to high thermal stability | Aromatic polyamides are known for their thermal resistance, though the C-I bond may be a point of thermal degradation. researchgate.net |
| Optical Transparency | Good optical transparency | Polymers from iodinated diamines have been shown to be transparent. researchgate.net |
This table presents hypothetical properties based on existing research on similar classes of polymers.
Dye-containing polymers are materials where a chromophoric unit is either physically dispersed or covalently bonded to the polymer matrix. researchgate.net These materials are utilized in a variety of applications, including coatings, optical data storage, and sensors. The this compound molecule is well-suited for incorporation into dye-containing polymers.
The 4-iodoaniline (B139537) moiety can be considered a precursor to a chromophore. The iodine atom can be readily substituted via cross-coupling reactions (e.g., Sonogashira, Suzuki, or Heck reactions) to introduce a wide variety of conjugated organic groups, effectively transforming the monomer into a dye. Polymerization of this functionalized monomer would lead to a polymer with covalently attached dye molecules, preventing leaching and improving the material's long-term stability.
Alternatively, the this compound unit itself could be incorporated into a polymer backbone, and the iodine atoms could then be functionalized post-polymerization. This approach offers a modular strategy for creating a library of dye-containing polymers with different optical properties from a single parent polymer.
Supramolecular Chemistry and Self-Assembly Potential of this compound
Supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. researchgate.netCurrent time information in Bangalore, IN. The self-assembly of molecules is a powerful bottom-up approach to creating complex and functional materials. This compound possesses key structural features that suggest a strong propensity for self-assembly.
The central amide linkage is a robust and directional hydrogen-bonding motif. In the solid state, N-phenylamides are known to form extended networks through N-H···O=C hydrogen bonds. researchgate.netCurrent time information in Bangalore, IN. This primary interaction is often supported by weaker interactions such as C-H···π and π-π stacking, which further stabilize the supramolecular architecture. Current time information in Bangalore, IN.
The presence of the iodine atom introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. In the case of this compound, the iodine atom could act as a halogen bond donor, interacting with the carbonyl oxygen or the π-system of an adjacent molecule. This additional directional interaction could be exploited to control the self-assembly process with greater precision, leading to the formation of specific supramolecular structures such as tapes, sheets, or more complex three-dimensional networks.
Table 2: Key Intermolecular Interactions for Supramolecular Assembly of this compound
| Interaction Type | Participating Groups | Potential Role in Self-Assembly |
| Hydrogen Bonding | Amide N-H and C=O | Primary driving force for the formation of one-dimensional chains or tapes. researchgate.netCurrent time information in Bangalore, IN. |
| Halogen Bonding | Iodine atom and a nucleophile (e.g., C=O, aromatic ring) | Provides directionality and can be used to engineer specific crystal packing arrangements. |
| π-π Stacking | Phenyl rings | Contributes to the stability of the assembly, particularly in stacked arrangements. Current time information in Bangalore, IN. |
| van der Waals Forces | Hexanamide alkyl chains | Influence the packing density and morphology of the supramolecular structure. |
The study of the self-assembly of this compound, both in solution and in the solid state, could reveal novel materials with interesting properties. For example, the formation of ordered liquid crystalline phases or the ability to form stable gels in organic solvents are plausible outcomes based on its molecular structure. These self-assembled materials could find applications in areas such as molecular recognition, sensing, and the templating of other materials.
Conclusion and Future Research Directions
Summary of Key Research Findings on N-(4-iodophenyl)hexanamide
Direct experimental research findings for this compound are sparse. However, based on analogous chemical structures and reactions, the following can be inferred as highly probable research findings upon its synthesis and characterization.
Synthesis and Characterization: The synthesis of this compound would most likely be achieved through the acylation of 4-iodoaniline (B139537) with hexanoyl chloride or the coupling of 4-iodoaniline with hexanoic acid using a suitable activating agent. A plausible synthetic route is outlined in Table 1.
Table 1: Plausible Synthesis of this compound
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
|---|---|---|---|
| 4-iodoaniline | Hexanoyl chloride | A mild base (e.g., triethylamine) | This compound |
| 4-iodoaniline | Hexanoic acid | A coupling agent (e.g., DCC, EDC) | This compound |
Characterization of the synthesized compound would rely on standard analytical techniques. The expected data from these analyses are summarized in Table 2.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons of the iodophenyl group, the aliphatic protons of the hexanamide (B146200) chain, and a characteristic signal for the amide N-H proton. |
| ¹³C NMR | Resonances for the carbons of the aromatic ring (with the carbon bearing the iodine atom showing a characteristic shift), the carbonyl carbon of the amide, and the carbons of the alkyl chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆INO). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and aromatic C-H stretches. |
Potential Biological Activity: While no specific biological activities have been reported for this compound, related N-aryl amides and iodinated compounds have shown a range of bioactivities. For instance, some N-aryl amides exhibit analgesic, anti-inflammatory, and antimicrobial properties. The presence of the iodine atom could also confer specific biological effects or serve as a handle for radio-labeling studies.
Identification of Knowledge Gaps and Unexplored Research Areas for this compound
The primary knowledge gap is the lack of dedicated studies on this compound. This presents numerous opportunities for future research.
Definitive Synthesis and Characterization: While the synthesis is likely straightforward, detailed experimental procedures, optimization of reaction conditions, and comprehensive characterization using modern analytical techniques are yet to be published.
Biological Screening: A thorough investigation of the biological properties of this compound is a significant unexplored area. This could include screening for antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
Structural Studies: There are no published crystal structures or detailed conformational analyses of this compound. X-ray crystallography could provide valuable insights into its solid-state structure and intermolecular interactions.
Chemical Reactivity: The utility of this compound as a synthetic intermediate has not been explored. The carbon-iodine bond is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could lead to the synthesis of more complex and potentially bioactive molecules.
Physicochemical Properties: Detailed studies on its solubility, stability, and other physicochemical parameters are lacking. This information is crucial for any potential application in materials science or medicinal chemistry.
Prospective Methodological Advancements in this compound Research
Future research on this compound could benefit from a range of modern methodological advancements in chemical synthesis and analysis.
Advanced Synthetic Methods: Beyond traditional methods, the synthesis of this compound and its derivatives could be explored using more recent and sustainable techniques. These include:
Catalytic Amidation: Employing transition metal or enzyme catalysis for the direct amidation of hexanoic acid with 4-iodoaniline, which would be more atom-economical.
Microwave-Assisted Synthesis: This could significantly reduce reaction times and improve yields. nih.gov
Flow Chemistry: For a more controlled and scalable synthesis.
Visible-Light-Mediated Synthesis: Photoredox catalysis offers a mild and efficient way to form amide bonds. nih.gov
High-Throughput Screening: To efficiently explore the biological activity of this compound and its derivatives against a wide range of biological targets.
Computational Modeling: Density Functional Theory (DFT) and other computational methods could be used to predict the compound's structure, reactivity, and potential biological interactions, guiding experimental work.
Broader Implications for Organic and Medicinal Chemistry
The study of this compound, despite its current obscurity, holds potential implications for both organic and medicinal chemistry.
Building Block for Organic Synthesis: As a functionalized N-aryl amide, it can serve as a valuable building block. The presence of the iodine atom allows for post-synthetic modification through various cross-coupling reactions, enabling the construction of complex molecular architectures. This is particularly relevant in the synthesis of pharmaceuticals and functional materials.
Probe for Medicinal Chemistry: Iodinated compounds are widely used in medicinal chemistry. coherentmarketinsights.comtaylorandfrancis.comrockchemicalsinc.com The iodine atom can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. nih.gov Furthermore, radioactive isotopes of iodine can be incorporated for use in medical imaging (e.g., PET, SPECT) and radiotherapy. nih.gov A thorough understanding of this compound could therefore contribute to the design of new diagnostic and therapeutic agents.
Model System for Studying Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. Studying the solid-state structure and solution-phase behavior of this compound could provide insights into the role of halogen bonding in the self-assembly of amide-containing molecules.
Q & A
Q. What are the recommended synthetic routes for N-(4-iodophenyl)hexanamide, and how can yield be optimized?
- Methodological Answer : The compound can be synthesized via acylation of 4-iodoaniline with hexanoyl chloride. Key steps include:
- Using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group (if starting from hexanoic acid) .
- Optimizing reaction time (5–15 minutes) and stoichiometry, as demonstrated in analogous hexanamide syntheses (e.g., N-cyclohexylhexanamide achieved 86% yield in 15 minutes) .
- Purification via column chromatography to isolate the product, as described for structurally similar amides .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify the aromatic iodophenyl group and hexanamide backbone. For example, the para-substituted iodine should show distinct deshielding in 1H NMR .
- Infrared (IR) Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (C₁₂H₁₅INO, exact mass: 331.03 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) calculations) to identify discrepancies .
- Purity Assessment : Use HPLC to detect impurities; recrystallize or repurify if unexpected peaks arise .
- Isotopic Labeling : For complex splitting patterns, synthesize deuterated analogs to simplify NMR interpretation .
Q. What strategies mitigate byproduct formation in the synthesis of this compound?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency and reduce side reactions .
- Temperature Control : Maintain temperatures below 60°C to prevent decomposition of the iodophenyl group .
- In Situ Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and terminate before byproduct formation .
Q. How does the iodine substituent influence the compound’s interaction with biological targets?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing iodine increases the electrophilicity of the aromatic ring, potentially enhancing binding to enzymes (e.g., cytochrome P450) .
- Hydrophobic Interactions : The iodine atom’s size and lipophilicity may improve membrane permeability, as seen in structurally similar iodinated probes .
- Comparative Studies : Test non-iodinated analogs (e.g., N-(4-methylphenyl)hexanamide) to isolate iodine’s role in activity .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address variability in biological activity data across assays?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to normalize results .
- Structural Analog Comparison : Benchmark against compounds like N-(4-hydroxyphenyl)nonadecanamide, which has well-documented enzyme inhibition profiles .
- Statistical Modeling : Apply multivariate analysis to account for variables like cell line heterogeneity or solvent effects .
Structural and Functional Insights
Q. What computational tools can predict the physicochemical properties of this compound?
- Methodological Answer :
- LogP Estimation : Use software like ChemAxon or ACD/Labs to calculate partition coefficients, considering iodine’s contribution to hydrophobicity .
- Solubility Prediction : Molecular dynamics simulations to model aqueous solubility, leveraging data from analogs (e.g., N-(4-chlorophenyl)hexanamide) .
Table: Comparative Properties of this compound and Analogs
| Compound | Substituent | Molecular Weight (g/mol) | LogP (Predicted) | Key Interaction Sites |
|---|---|---|---|---|
| This compound | Iodine | 331.03 | 3.8 | Amide, Aromatic Iodine |
| N-(4-Hydroxyphenyl)nonadecanamide | Hydroxyl | 405.56 | 6.2 | Phenolic OH, Long Alkyl Chain |
| N-(4-Chlorophenyl)hexanamide | Chlorine | 227.72 | 2.9 | Amide, Aromatic Chlorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
